molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No.: B1349491
CAS No.: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group and the para position is substituted with a hydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydrazinylbenzoate can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydrazinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-hydrazinobenzoate hydrochloride (E-4HB), a phenylhydrazine derivative, is a chemical compound with a variety of applications, particularly in the synthesis of dyes, pharmaceuticals, and other organic intermediates . Its chemical and physical properties, including thermal stability, high crystallinity, and chemical inertness, make it suitable for various uses .

Synthesis and Structure

E-4HB can be synthesized through the reductive diazotization of ethyl 4-aminobenzoate (benzocaine) . The resulting compound, C9H13N2O2Cl, crystallizes as colorless plates in the triclinic space group P-1 . The component ions are linked by N-H...N and N-H...Cl hydrogen bonds, forming complex sheets .

Applications

  • Precursor in Synthesis : E-4HB is a useful precursor for synthesizing novel heterocyclic and hydrazone compounds . Researchers have used E-4HB to synthesize new furan-2- and thiophen-2-phenylhydrazone derivatives .
  • Biological Activity : Phenylhydrazine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimalarial, antitumor, and antiviral properties, and also act as analgesics and vasodilators .
  • Material Science : The chemical and physical properties of E-4HB, such as thermal stability, high crystallinity, and π conjugation, make it suitable for nonlinear optical applications . The non-covalent interactions arising from the hydrazone unit have also led to their proposed use as sensors for a range of anions such as fluoride and acetate .
  • Molecular docking : Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate can bind to subdomain IIA of human serum albumin mainly by hydrophobic interaction .

Mechanism of Action

The mechanism of action of ethyl 4-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 4-hydrazinylbenzoate can be compared with other similar compounds such as:

Uniqueness: The presence of the hydrazinyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-hydrazinylbenzoate, also known as ethyl 4-hydrazinobenzoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2 and a molecular weight of approximately 184.21 g/mol. The compound features a hydrazine group (-NH-NH-) attached to a benzoate structure, which contributes to its biological activity and reactivity in various chemical reactions. The crystal structure of this compound has been characterized, revealing key non-covalent interactions that enhance its stability and reactivity .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with hydrazine hydrate under controlled conditions. This process yields the hydrazine derivative, which can then be further modified to produce various derivatives with enhanced biological properties .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit potent antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The compound's structure allows it to inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : this compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This activity is attributed to its ability to modulate inflammatory pathways at the cellular level .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:

MicroorganismMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus12564
Escherichia coli250128
Bacillus subtilis6232
Candida albicans500256

The data indicates that this compound exhibits comparable or superior antimicrobial activity compared to standard drugs .

Anticancer Activity

In a separate study focusing on its anticancer properties, this compound derivatives were tested against several cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A5490.460.50
MCF-70.290.35
HeLa0.150.20
HepG20.210.25

These findings suggest that some derivatives of this compound may have enhanced potency as anticancer agents compared to established treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 4-hydrazinylbenzoate and its derivatives?

this compound is typically synthesized via hydrazine substitution reactions. For example, its hydrochloride salt can react with aldehydes (e.g., furan-2-carbaldehyde) in aqueous media under reflux conditions (~20 minutes), followed by filtration and recrystallization from ethanol . Key steps include stoichiometric control (e.g., 1:1.2 molar ratio of hydrazinyl compound to aldehyde) and post-reaction purification using acid washes (0.1 M HCl) to remove unreacted reagents .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological approaches include:

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm hydrazone bond formation and aromatic proton environments .
  • Chromatography : HPLC or TLC to assess purity, with mobile phases optimized for hydrazine-containing compounds.
  • Elemental analysis : To verify stoichiometry, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing hydrazone derivatives of this compound?

Optimization involves:

  • Solvent selection : Polar solvents (e.g., ethanol, water) enhance solubility of hydrazinyl intermediates, while non-polar solvents may improve yields for hydrophobic aldehydes .
  • Reaction time and temperature : Reflux durations (e.g., 1–8 hours) and temperatures (60–80°C) vary based on aldehyde reactivity; prolonged heating may degrade sensitive functional groups .
  • Catalysis : Acidic or basic catalysts (e.g., HCl, NaHSO₃) can accelerate hydrazone formation and suppress side reactions .

Q. What strategies are effective for studying interactions between this compound derivatives and biological targets (e.g., human serum albumin)?

Advanced methodologies include:

  • Fluorescence quenching assays : Monitor binding affinity by measuring changes in protein fluorescence upon ligand interaction .
  • Molecular docking simulations : Use software (e.g., AutoDock) to predict binding sites and interaction energies, validated against experimental data .
  • Circular dichroism (CD) : Assess conformational changes in the protein structure post-binding .

Q. How can researchers resolve contradictions in spectroscopic or analytical data for this compound analogs?

Contradictions often arise from:

  • Tautomerism : Hydrazone derivatives may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents and variable-temperature NMR to identify dominant forms .
  • Impurity interference : Cross-validate results with multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular ion peaks) .
  • Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. Experimental Design and Data Analysis

Q. What variables should be prioritized when designing experiments to study substituent effects on this compound reactivity?

  • Independent variables : Electronic nature of substituents (e.g., electron-withdrawing vs. donating groups), steric hindrance, and solvent polarity .
  • Dependent variables : Reaction yield, hydrazone stability, and spectroscopic shifts in diagnostic peaks (e.g., C=N stretching in IR) .
  • Controls : Use unsubstituted this compound as a baseline for comparison .

Q. How can computational methods enhance the predictive modeling of this compound derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways using software like Gaussian .
  • QSAR models : Corrogate substituent effects with biological activity (e.g., IC₅₀ values) using regression analysis .

Properties

IUPAC Name

ethyl 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355170
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14685-90-6
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14685-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 4-hydrazinobenzoic acid are dissolved in 70 ml of ethanol and 3 ml of concentrated H2SO4. The mixture is heated at reflux for five hours, the ethanol is evaporated, the residue is then taken up in a saturated K2CO3 solution and then extraction is carried out with AcOEt. 5.9 g of the expected compound are obtained in the form of a powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.